3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
Description
This compound features a pyridine moiety linked via a sulfanylmethyl group to a 4,5-dihydroimidazole ring substituted with a 3,4-dimethoxybenzoyl group. The synthesis likely involves nucleophilic aromatic substitution (SNAr) or cyclization reactions, as seen in analogous imidazole-pyridine derivatives ().
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-15-6-5-14(10-16(15)24-2)17(22)21-9-8-20-18(21)25-12-13-4-3-7-19-11-13/h3-7,10-11H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJQYJVZKKBSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:
Formation of the 3,4-dimethoxybenzoyl chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the imidazole derivative: The imidazole ring is formed by reacting an appropriate diamine with the 3,4-dimethoxybenzoyl chloride.
Thioether formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Final coupling with pyridine: The thioether intermediate is coupled with a pyridine derivative under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole or benzoyl derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function . The pathways involved may include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Acyl Group
a) BG14725 (3,4-Dimethylbenzoyl Analog)
- Structure : 3-({[1-(3,4-dimethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-38-0) .
- Key Differences : Replaces dimethoxy groups with methyl substituents.
- Impact: Electronic Effects: Methyl groups are weaker electron donors compared to methoxy, reducing resonance stabilization of the benzoyl group. Lipophilicity: Lower polarity (logP ~2.8 estimated) vs. Molecular Weight: 325.428 g/mol vs. ~353.4 g/mol for the dimethoxy variant (estimated).
b) BF13638 (4-Methylbenzenesulfonyl Analog)
- Structure : 3-({[1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 868218-73-9) .
- Key Differences : Substitutes benzoyl with a sulfonyl group.
- Impact :
- Electron-Withdrawing Effects : Sulfonyl groups increase acidity at the imidazole N-H position (pKa ~5-6 vs. ~7-8 for benzoyl derivatives).
- Steric Bulk : Larger substituent may hinder binding to sterically sensitive targets.
- Molecular Weight : 347.45 g/mol, higher due to the sulfonyl group.
Core Structural Analogues
a) Bipyridine-Imidazole Derivatives ()
- Example : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine.
- Comparison : Shares the imidazole-pyridine backbone but lacks the sulfanylmethyl bridge and acyl substituent.
- Functional Impact : The absence of the sulfanylmethyl group reduces conformational flexibility, while the bipyridine system may enhance π-stacking in supramolecular applications .
Research Findings and Pharmacological Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for BG14725 and BF13638, involving SNAr or imidazole cyclization ().
- Biological Activity :
- Imidazole derivatives exhibit antimicrobial and anticancer properties. The dimethoxybenzoyl group may enhance binding to cytochrome P450 enzymes or kinase targets due to its electron-rich nature.
- Compared to the sulfonyl analog (BF13638), the target compound may display improved metabolic stability, as sulfonyl groups are prone to enzymatic cleavage .
- Physicochemical Properties :
- Solubility : Dimethoxy groups increase water solubility vs. dimethyl/sulfonyl analogs.
- Stability : The benzoyl group may offer better hydrolytic stability than sulfonamide linkages.
Biological Activity
3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that combines structural features of both pyridine and imidazole. Its unique composition suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound consists of a pyridine ring linked to an imidazole moiety via a sulfanylmethyl bridge, with a 3,4-dimethoxybenzoyl group attached to the imidazole. The structural formula can be summarized as follows:
Where , , , , and represent the number of respective atoms in the molecular formula.
The biological activity of this compound is hypothesized based on its structural components. The imidazole ring is known for its role in biological systems, often participating in enzyme catalysis and receptor binding. The sulfanylmethyl bridge may enhance the compound's interaction with biological targets through improved conformational flexibility.
Table 1: Summary of Related Compounds and Their Biological Activities
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 4f | 3-methylpyridine derivative | IC50 = 123 nM (PGE2 inhibition) | |
| CBP Inhibitors | Imidazo[1,2-a]pyridine derivatives | Selective micromolar inhibitory activity |
Study Insights
- Inhibition of Prostaglandin E2 (PGE2) : A related study identified a compound with a similar scaffold that inhibited PGE2-induced TNFα reduction in human blood assays. This indicates potential for anti-inflammatory applications in conditions like arthritis .
- CBP Bromodomain Inhibitors : Research on imidazo[1,2-a]pyridine derivatives demonstrated their ability to selectively inhibit CBP bromodomain activity at submicromolar concentrations. This suggests that modifications to the imidazole or pyridine components could enhance biological activity .
Potential Applications
Given its unique structure and inferred biological activities, this compound could have several applications:
- Drug Development : As a lead compound for designing new anti-inflammatory agents.
- Biochemical Probes : For studying enzyme mechanisms involving imidazole-containing substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
